methyl 4-chloro-2-(chloromethyl)quinazoline-6-carboxylate
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Overview
Description
Methyl 4-chloro-2-(chloromethyl)quinazoline-6-carboxylate is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring. This particular compound is characterized by the presence of chlorine atoms at the 4 and 2 positions, a chloromethyl group at the 2 position, and a carboxylate ester group at the 6 position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-2-(chloromethyl)quinazoline-6-carboxylate typically involves the reaction of 2-amino-5-chlorobenzoic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then cyclized using phosphorus oxychloride to form the quinazoline ring. Finally, esterification with methanol yields the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise temperature and pressure control to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-2-(chloromethyl)quinazoline-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form quinazoline N-oxides or reduced to form dihydroquinazolines.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are used for hydrolysis.
Major Products Formed
Substitution: Formation of substituted quinazolines.
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of dihydroquinazolines.
Hydrolysis: Formation of 4-chloro-2-(chloromethyl)quinazoline-6-carboxylic acid.
Scientific Research Applications
Methyl 4-chloro-2-(chloromethyl)quinazoline-6-carboxylate is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-chloro-2-(chloromethyl)quinazoline-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methylquinazoline
- 2-(Chloromethyl)-4-methylquinazoline
- 4-Chloro-2-(trifluoromethyl)quinazoline
Uniqueness
Methyl 4-chloro-2-(chloromethyl)quinazoline-6-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
2680533-91-7 |
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Molecular Formula |
C11H8Cl2N2O2 |
Molecular Weight |
271.1 |
Purity |
95 |
Origin of Product |
United States |
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